AMCA Phalloidin

Description

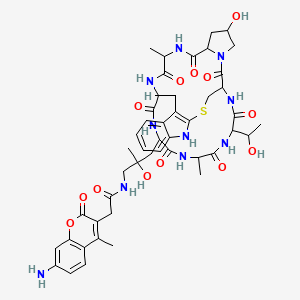

Structure

2D Structure

Properties

Molecular Formula |

C47H58N10O13S |

|---|---|

Molecular Weight |

1003.1 g/mol |

IUPAC Name |

2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]acetamide |

InChI |

InChI=1S/C47H58N10O13S/c1-20-26-11-10-24(48)12-35(26)70-46(68)28(20)15-36(60)49-19-47(5,69)16-32-41(64)50-22(3)39(62)56-37(23(4)58)43(66)54-33-18-71-44-29(27-8-6-7-9-30(27)55-44)14-31(40(63)53-32)52-38(61)21(2)51-42(65)34-13-25(59)17-57(34)45(33)67/h6-12,21-23,25,31-34,37,55,58-59,69H,13-19,48H2,1-5H3,(H,49,60)(H,50,64)(H,51,65)(H,52,61)(H,53,63)(H,54,66)(H,56,62) |

InChI Key |

KMGLGIMFGSJINT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CC6=C(C7=C(C=C(C=C7)N)OC6=O)C)O)C)C(C)O |

Origin of Product |

United States |

Chemical and Physical Properties of Amca Phalloidin

Chemical Structure of the AMCA Fluorophore and Phalloidin (B8060827) Toxin

AMCA (Aminomethylcoumarin Acetate) is a derivative of coumarin (B35378), a class of fluorescent dyes known for their blue emission. The core of AMCA is the coumarin ring system, which is responsible for its fluorescence. Phalloidin is a bicyclic heptapeptide (B1575542) with the sequence Ala-Trp-Leu-Ala-Gly-Cys-Hyp. microscopyu.com A key structural feature of phalloidin is the thioether bridge formed between the side chains of the tryptophan and cysteine residues, creating its bicyclic nature. In AMCA Phalloidin, the AMCA fluorophore is covalently attached to the phalloidin molecule.

Influence on Actin Polymerization Kinetics and Critical Concentration

Key Physicochemical Properties

This compound is typically supplied as a lyophilized solid or a solution in dimethyl sulfoxide (B87167) (DMSO). fishersci.dk It is soluble in DMSO and other organic solvents. fishersci.dk The key photophysical properties of this compound are its excitation and emission maxima.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C47H58N10O13S | caymanchem.com |

| Molecular Weight | 1003.1 g/mol | caymanchem.com |

| Excitation Maximum (λex) | ~346-353 nm | caymanchem.comabnova.com |

| Emission Maximum (λem) | ~434-442 nm | caymanchem.comabnova.com |

| Appearance | Solid or solution in DMSO | fishersci.dk |

| Solubility | Soluble in DMSO | fishersci.dk |

Applications of Amca Phalloidin in Advanced Fluorescence Microscopy and Imaging

High-Resolution Visualization of Actin Cytoskeletal Architectures

The strong and selective binding of AMCA Phalloidin (B8060827) to F-actin makes it an excellent tool for obtaining high-resolution images of the actin cytoskeleton within fixed and permeabilized cells. aatbio.combiomol.comnih.gov

Subcellular Localization of F-Actin Structures

AMCA Phalloidin is widely used to determine the precise location of F-actin structures within cells. aatbio.combiomol.comnih.gov This allows researchers to map the distribution of the actin cytoskeleton, from the cortical actin network just beneath the cell membrane to dynamic structures like lamellipodia and filopodia, which are essential for cell motility. nih.gov The ability to visualize these structures with high contrast and minimal background staining is a key advantage of using phalloidin conjugates. aatbio.comaatbio.comaatbio.com The technique is applicable across a wide range of animal and plant cells due to the highly conserved nature of actin. aatbio.comaatbio.comaatbio.com

Imaging of Stress Fibers and Higher-Order Actin Networks

Stress fibers, which are contractile bundles of actin and myosin, and other complex actin networks are clearly visualized using this compound. biomol.comwordpress.comcytoskeleton.com This enables the study of their organization, dynamics, and response to various cellular signals and external stimuli. biomol.comwordpress.comresearchgate.net The probe does not interfere with the thick bundles of microfilaments that constitute stress fibers, allowing for clear imaging. aatbio.combiomol.com

Visualization of Individual Actin Filaments In Vitro

In addition to cellular studies, this compound is valuable for in vitro experiments. aatbio.combiomol.comwordpress.com It can be used to label purified actin filaments, allowing for the direct visualization and study of individual filaments. aatbio.combiomol.comwordpress.comresearchgate.net This is particularly useful for investigating the mechanics of actin polymerization and the effects of actin-binding proteins on filament stability and dynamics. researchgate.netnih.gov

Quantitative Analysis of Filamentous Actin Content

This compound can be used for the quantitative analysis of F-actin content in cells and tissues. aatbio.combiomol.comaatbio.comthermofisher.com The fluorescence intensity of the bound probe is proportional to the amount of F-actin present, allowing researchers to measure changes in F-actin levels under different experimental conditions. aatbio.combiomol.comaatbio.comthermofisher.comresearchgate.net This quantitative approach is crucial for studying cytoskeletal rearrangements in various cellular processes. researchgate.net

Multicolor Imaging Strategies Incorporating this compound

The distinct blue emission of this compound makes it an excellent choice for multicolor imaging experiments. biomol.comwordpress.comthermofisher.com It can be used in conjunction with other fluorescent probes that label different cellular components, such as the nucleus or other organelles, with minimal spectral overlap. biomol.comwordpress.comthermofisher.comnih.gov For example, it has been used alongside red fluorescent probes like TRITC-phalloidin to visualize different aspects of the actin cytoskeleton or with green fluorescent protein (GFP)-tagged proteins to study their colocalization with actin filaments. nih.gov

Integration with Super-Resolution Microscopy Techniques

This compound can be utilized in super-resolution microscopy techniques to visualize the actin cytoskeleton at a resolution beyond the diffraction limit of light. biorxiv.orgdatadryad.org Techniques like single-molecule localization microscopy (SMLM) and direct stochastic optical reconstruction microscopy (dSTORM) can benefit from the photostable properties of certain phalloidin conjugates. biorxiv.orgplos.orgnih.govbiorxiv.orgnih.gov Recent advancements have demonstrated the use of the intrinsic dissociation of phalloidin for a super-resolution technique called phalloidin-PAINT (points accumulation for imaging in nanoscale topography), which allows for enhanced quantitative imaging of F-actin. nih.gov

Data Tables

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

|---|---|

| Maximum Excitation | 344 - 353 caymanchem.comfluorofinder.comabnova.comfishersci.dk |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Actin |

| Aminomethylcoumarin acetate (B1210297) (AMCA) |

| Green Fluorescent Protein (GFP) |

| Myosin |

| Phalloidin |

Automated Image Acquisition and Analysis in Fluorescence Microscopy

The use of this compound in conjunction with automated microscopy systems has revolutionized high-throughput screening and quantitative analysis of the actin cytoskeleton. These automated platforms, which integrate robotic stages, autofocus systems, and sophisticated image analysis software, leverage the stable and bright fluorescence of this compound to systematically capture and analyze large datasets of cellular images. This synergy enables researchers to investigate the effects of various stimuli, genetic modifications, or potential drug candidates on actin organization and dynamics across a multitude of cells with high reproducibility and minimal user intervention.

The process typically begins with automated image acquisition, where a motorized microscope stage moves to predefined positions on a multi-well plate or slide. At each position, the system automatically focuses on the cells stained with this compound and captures images using a sensitive camera. The distinct blue fluorescence of AMCA allows for clear visualization of F-actin structures against a low background.

Following acquisition, automated image analysis pipelines are employed to extract quantitative data from the captured images. These software algorithms can identify individual cells, segment the actin cytoskeleton, and compute a variety of morphological and intensity-based parameters. This automated analysis provides objective and statistically significant data on cellular responses, which is crucial for understanding the mechanisms of disease and for drug discovery.

Key Research Findings from Automated Imaging Studies:

Researchers have utilized automated microscopy with this compound staining to achieve significant findings. For instance, in large-scale RNA interference (RNAi) screens, these systems have been used to identify genes that regulate actin cytoskeleton organization. By systematically knocking down thousands of genes and observing the resultant changes in actin morphology with this compound, scientists have uncovered novel components of signaling pathways that control cell shape and motility.

Another key application is in the field of toxicology and drug discovery. Automated platforms have been employed to assess the impact of chemical compounds on the actin cytoskeleton. Changes in actin filament integrity, cell spreading, and the formation of stress fibers, all visualized with this compound, serve as sensitive indicators of cytotoxicity or the mechanism of action of a drug.

The table below summarizes representative data that can be obtained from automated image analysis of cells stained with this compound.

| Parameter Measured | Description | Typical Application |

| Cell Area | The total area occupied by an individual cell. | Assessing cell spreading and adhesion. |

| Actin Fiber Density | The total length or number of actin filaments per unit area. | Quantifying the integrity of the cytoskeleton. |

| Fiber Orientation | The predominant angle of actin stress fibers within a cell. | Analyzing cell polarity and directional migration. |

| Cellular Roundness | A measure of how closely the cell shape resembles a perfect circle. | Detecting changes in cell morphology due to drug treatment. |

| Fluorescence Intensity | The mean or integrated intensity of this compound fluorescence. | Estimating the relative amount of F-actin. |

The integration of this compound with automated image acquisition and analysis provides a powerful toolkit for modern cell biology. It enables the transition from qualitative observation to quantitative, data-driven science, accelerating the pace of discovery in fundamental research and pharmaceutical development.

Amca Phalloidin in the Investigation of Cellular Processes and Dynamics

Actin Polymerization and Depolymerization Dynamics Studies

The continuous assembly and disassembly of actin filaments drive numerous cellular events. biologists.com Fluorescent phalloidin (B8060827) conjugates are instrumental in studying these dynamics. They bind to F-actin, stabilizing the filaments and preventing their depolymerization. wikipedia.org This property, while altering live-cell dynamics, is invaluable for capturing snapshots of the actin cytoskeleton at specific moments, allowing for the quantification of F-actin content and the visualization of its organization. biologists.comaatbio.com For instance, studies on the effects of GNE mutations, which can cause cytoskeleton disorganization, have utilized phalloidin staining to visualize and quantify alterations in F-actin formation and polymerization. researchgate.net By comparing the F-actin structures in control and treated or mutated cells, researchers can infer the impact of specific proteins or pathways on actin polymerization and depolymerization rates.

Table 1: Experimental Approaches to Study Actin Dynamics using Phalloidin Conjugates

| Experimental Goal | Method | Observation with Phalloidin | Reference |

| Quantify F-actin content | Staining with fluorescent phalloidin followed by fluorescence measurement. | Changes in fluorescence intensity correlate with changes in F-actin amount. | nih.gov |

| Visualize actin structures | Fluorescent phalloidin staining and microscopy (e.g., confocal). | Reveals the organization of actin filaments, such as stress fibers, lamellipodia, and filopodia. | molbiolcell.orgbiologists.com |

| Investigate protein effects on actin | Comparing phalloidin-stained cells with and without the protein of interest (or with a mutated version). | Alterations in F-actin structures indicate the protein's role in actin dynamics. | researchgate.net |

Cellular Motility and Migration Research

Cellular motility is critically dependent on the controlled polymerization and reorganization of the actin cytoskeleton at the leading edge of the cell. thermofisher.com Phalloidin conjugates are used to visualize the actin-rich structures, such as lamellipodia and filopodia, that are essential for cell movement. molbiolcell.org While the injection of phalloidin into living cells can alter motility, its use in fixed cells provides high-resolution images of the actin network's architecture during migration. wikipedia.orgthermofisher.com Research has shown that inhibiting certain proteins can lead to reduced lamellipodia formation, an effect that can be clearly visualized and quantified using fluorescent phalloidin staining. molbiolcell.org For example, studies on the effect of EGF on IAR-20 cells showed that the treatment led to the fragmentation of marginal actin bundles and the extension of lamellipodia filled with a network of actin filaments. mdpi.com

Cytokinesis and Cell Division Processes

Cytokinesis, the final stage of cell division, involves the formation of a contractile ring composed primarily of actin and myosin filaments. aatbio.com The dynamic behavior of this ring is essential for physically cleaving the cell into two daughter cells. Fluorescent phalloidin staining is a standard method to visualize the assembly, constriction, and disassembly of the actin contractile ring. thermofisher.comaatbio.com In plant cells, which form a cell plate instead of a contractile ring, phalloidin has been used to demonstrate the importance of F-actin in guiding the growing cell plate to the parental cell wall. researchgate.net In vivo studies involving the microinjection of fluorescent phalloidin into plant mitotic cells have revealed that actin is newly assembled during cell plate development, shedding light on its active role in plant cytokinesis. nih.gov

Phagocytosis and Endocytosis Mechanisms

Phagocytosis is an actin-driven process where cells engulf large particles. thermofisher.com The process involves the extension of actin-rich pseudopods around the particle. nih.gov The use of fluorescent phalloidin has been crucial in dissecting the timeline of actin polymerization during this process. Studies using synchronized Fcγ receptor-mediated phagocytosis in macrophages have shown a rapid increase in F-actin content within the first 15 seconds of initiation, followed by a second burst after 60 seconds. nih.gov By the time phagocytosis is complete at around 3 minutes, the F-actin content returns to its initial level. nih.gov AMCA-labeled antibodies can be used in conjunction with fluorescent phalloidin to simultaneously visualize the phagocytosed particle and the associated F-actin cup. nih.gov

Table 2: Dynamics of F-actin Content During Synchronized Phagocytosis

| Time After Initiation | F-actin Content Change | Cellular Event | Reference |

| 0-15 seconds | Rapid increase | Initial pseudopod extension | nih.gov |

| 15-60 seconds | Slight decrease followed by a second burst | Continued engulfment | nih.gov |

| ~3 minutes | Return to initial levels | Completion of phagocytosis | nih.gov |

Actin Remodeling in Response to Cellular Signaling Pathways

Cells constantly remodel their actin cytoskeleton in response to a variety of internal and external signals. nih.gov These signaling pathways often converge on proteins that regulate actin polymerization, depolymerization, and cross-linking. Fluorescent phalloidin is a key tool for visualizing the outcomes of these signaling events. For example, growth factor stimulation can lead to the translocation of signaling complexes to specific cellular locations, triggering localized actin remodeling, such as the formation of lamellipodia, which can be observed with phalloidin staining. biologists.com Research into the Rho family of GTPases, which are master regulators of the actin cytoskeleton, frequently employs phalloidin to document the effects of activating or inhibiting specific Rho GTPases or their downstream effectors on the formation of stress fibers, lamellipodia, and filopodia. molbiolcell.org

Role in Synapse Formation and Dendritic Maturation Research

The formation and maturation of synapses, the specialized junctions between neurons, involve intricate changes in cell morphology that are dependent on the actin cytoskeleton. plos.org Dendritic spines, the small protrusions on dendrites that receive most excitatory synaptic inputs, are particularly rich in F-actin. plos.org The dynamic nature of this actin is crucial for spine morphogenesis and plasticity. AMCA-Phalloidin, along with other fluorescent phalloidin conjugates, has been used to visualize the F-actin within dendritic spines and filopodia-like protrusions during different developmental stages. plos.orgresearchgate.net Studies have used AMCA-phalloidin to show that during dendritic maturation, there is a transition from dynamic, filopodia-like protrusions to more stable, mushroom-shaped spines, a process that involves significant actin remodeling. plos.org In research on the role of specific proteins like PTP1B in synaptogenesis, AMCA-phalloidin staining has helped to quantify the presence of these proteins within F-actin-rich dendritic structures. plos.org

Methodological Considerations and Experimental Design with Amca Phalloidin

Sample Preparation Protocols for F-Actin Labeling

The quality of F-actin staining with AMCA-Phalloidin is highly dependent on the meticulous preparation of the biological sample. This involves a sequential process of fixation, permeabilization, and washing, each step being critical for the preservation of cellular morphology and the accessibility of the target protein.

The primary goal of fixation is to preserve cellular structures in a life-like state. For F-actin staining with phalloidin (B8060827) conjugates, aldehyde-based fixatives are the standard choice. Methanol-free formaldehyde (B43269) is highly recommended as the fixative of choice. medchemexpress.comaatbio.comaatbio.comcaymanchem.com This is because methanol (B129727), often present in lower-grade formaldehyde solutions, can disrupt the delicate structure of actin filaments during the fixation process. medchemexpress.comaatbio.comaatbio.comcaymanchem.com

A typical fixation protocol involves incubating cells with a 3.0–4.0% solution of methanol-free formaldehyde in phosphate-buffered saline (PBS) for 10–30 minutes at room temperature. medchemexpress.comaatbio.comaatbio.com Following fixation, it is essential to rinse the cells two to three times with PBS to remove any residual formaldehyde. medchemexpress.comaatbio.com

To allow the AMCA-Phalloidin conjugate to access the intracellular F-actin, the cell membrane must be permeabilized. A common and effective method is to treat the fixed cells with a non-ionic detergent such as Triton X-100. medchemexpress.comaatbio.comresearchgate.net A brief incubation of 3 to 5 minutes with 0.1% Triton X-100 in PBS is generally sufficient to create pores in the cell membrane. medchemexpress.comaatbio.comaatbio.com For some samples, a higher concentration of up to 0.5% Triton X-100 for 10 minutes may be necessary. researchgate.netbiotium.com Following permeabilization, the cells should be washed two to three times with PBS to remove the detergent. medchemexpress.comaatbio.com

Thorough washing and blocking are critical steps to minimize non-specific binding of the fluorescent probe and reduce background signal, thereby enhancing the signal-to-noise ratio. After permeabilization, washing the cells multiple times with PBS is crucial. medchemexpress.comaatbio.comresearchgate.net To further reduce non-specific background staining, a blocking step is often employed. researchgate.netabcam.com This typically involves incubating the cells with a solution containing a blocking agent like bovine serum albumin (BSA). medchemexpress.comaatbio.comabcam.com A common practice is to include 1% BSA in the PBS solution used for diluting the AMCA-Phalloidin conjugate. medchemexpress.comaatbio.com This helps to saturate non-specific binding sites within the cell, ensuring that the fluorescent probe primarily binds to its target, F-actin. medchemexpress.comabcam.com Some protocols also suggest using non-fat dry milk as a blocking agent. researchgate.net

Cellular Permeabilization Strategies (e.g., Triton X-100)

Concentration Optimization for Specific Biological Systems

The optimal concentration of AMCA-Phalloidin for staining can vary depending on the cell type and experimental conditions. medchemexpress.comaatbio.comcaymanchem.com Therefore, it is often necessary to perform a concentration titration to determine the ideal working concentration for a specific biological system. A common starting point is to dilute a stock solution (e.g., 1000X in DMSO) 1:1000 in PBS containing 1% BSA. medchemexpress.comcaymanchem.com However, different cell types may require adjustments to this concentration to achieve optimal staining with minimal background. medchemexpress.comaatbio.comcaymanchem.com The incubation time with the AMCA-Phalloidin working solution also plays a role and typically ranges from 20 to 90 minutes at room temperature. medchemexpress.comaatbio.com

Table 1: General Protocol for AMCA-Phalloidin Staining

| Step | Reagent | Incubation Time | Purpose |

| Fixation | 3.0-4.0% Methanol-Free Formaldehyde in PBS | 10-30 minutes | To preserve cellular structure. medchemexpress.comaatbio.comaatbio.com |

| Washing | PBS | 2-3 washes | To remove residual fixative. medchemexpress.comaatbio.com |

| Permeabilization | 0.1% Triton X-100 in PBS | 3-5 minutes | To allow probe entry into the cell. medchemexpress.comaatbio.comaatbio.com |

| Washing | PBS | 2-3 washes | To remove detergent. medchemexpress.comaatbio.com |

| Staining | AMCA-Phalloidin in PBS with 1% BSA | 20-90 minutes | To label F-actin. medchemexpress.comaatbio.com |

| Washing | PBS | 2-3 washes | To remove excess probe and reduce background. medchemexpress.comaatbio.com |

Considerations for In Vitro versus Fixed Cell Experimental Models

AMCA-Phalloidin is primarily used for staining F-actin in fixed and permeabilized cells, tissue sections, or cell-free preparations. medchemexpress.comaatbio.comaatbio.comcaymanchem.com This is because phalloidin is generally not cell-permeant in living cells. researchgate.netbiotium.com While some studies have reported labeling of living cells, it is not a standard application and may require specific conditions or cell types that can take up the dye, possibly through pinocytosis. researchgate.netbiotium.com

For in vitro experiments, such as visualizing individual actin filaments, fluorescently labeled phalloidin derivatives are extremely useful. aatbio.com They can also be used to quantify the amount of F-actin in cell-free systems. aatbio.com In fixed-cell models, the robust staining provided by AMCA-Phalloidin allows for high-resolution imaging of the actin cytoskeleton. aatbio.com

Limitations in Live-Cell Imaging Applications due to Permeability and Stabilization

While AMCA-phalloidin is an invaluable tool for imaging F-actin in fixed cells, its application in live-cell imaging is severely limited by two primary factors: its poor membrane permeability and its potent stabilizing effect on actin filaments.

Phalloidin and its conjugates are generally not permeable to the membranes of living cells. biologists.comnih.govbiorxiv.org While some specialized cell types, like hepatocytes, can take up phalloidin, and entry via pinocytosis has been suggested for others, these are not general mechanisms. nih.govthermofisher.com Microinjection can be used to introduce phalloidin into living cells, but this is a technically demanding and invasive procedure. nih.govcytoskeleton.com

Even if introduced into a living cell, the fundamental action of phalloidin is to bind to and stabilize F-actin, preventing its depolymerization. biologists.combiorxiv.org This stabilization disrupts the highly dynamic nature of the actin cytoskeleton, which is essential for a multitude of cellular processes, including cell motility, division, and intracellular transport. nih.govbiorxiv.orgnih.gov Therefore, visualizing actin with phalloidin in a living cell does not provide a true representation of its dynamic behavior but rather an image of an arrested and potentially altered actin network.

Due to these significant limitations, researchers have developed alternative methods for live-cell imaging of actin. These include genetically encoded probes like Lifeact and F-tractin, which are peptides that bind to F-actin and can be fused to fluorescent proteins for expression in living cells. nih.govnih.gov These probes are designed to have minimal impact on actin dynamics, although they also have their own sets of considerations and potential artifacts.

Table 3: Limitations of AMCA-Phalloidin for Live-Cell Imaging

| Limitation | Description | Reference |

| Permeability | Generally does not cross the plasma membrane of living cells, requiring invasive methods like microinjection for intracellular delivery. | biologists.comnih.govbiorxiv.orgthermofisher.com |

| Actin Stabilization | Binds to and stabilizes F-actin, preventing its natural depolymerization and disrupting essential dynamic processes. | biologists.comnih.govbiorxiv.orgnih.gov |

| Impact on Cell Function | The stabilization of actin filaments can alter cell shape, motility, and other vital functions, making it unsuitable for studying dynamic processes. | nih.govnih.gov |

| Alternative Approaches | Genetically encoded probes such as Lifeact and F-tractin are preferred for live-cell imaging of actin dynamics. | nih.govnih.gov |

Comparative Analysis of F Actin Labeling Reagents in Academic Research

Phalloidin (B8060827) Conjugates versus Actin-Specific Antibodies

The two most common methods for labeling F-actin in fixed cells are fluorescently conjugated phalloidin and actin-specific antibodies. While both aim to visualize the same target, their mechanisms and properties present distinct advantages and disadvantages.

Phalloidin is a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom. aatbio.comwikipedia.org It binds with high affinity and specificity to the grooves between F-actin subunits, stabilizing the filaments and preventing their depolymerization. wikipedia.orgaatbio.com This high specificity for F-actin over its monomeric form, G-actin, is a significant advantage. aatbio.comwikipedia.org In contrast, some antibodies may recognize both monomeric and polymeric actin, which can lead to higher background signals and lower-resolution images. aatbio.comcytoskeleton.com

The small size of phalloidin (typically <2 kDa) compared to an antibody (~150 kDa) allows for denser labeling of actin filaments. wikipedia.orgaatbio.com This results in more detailed and higher-contrast images, which is particularly beneficial for high-resolution microscopy techniques. wikipedia.orgaatbio.com Furthermore, phalloidin's binding site is distinct from those of many actin-binding proteins, meaning its presence does not typically hinder the binding of proteins like myosin or troponin. interchim.frthermofisher.com Phalloidin-labeled filaments remain functional, capable of contraction and movement in in vitro assays. thermofisher.com

Actin-specific antibodies, while larger and potentially more prone to non-specific binding, are essential tools, particularly when methanol-based fixation is required. cytoskeleton.com Paraformaldehyde fixation is necessary for phalloidin staining as it preserves the native protein structure that phalloidin recognizes, whereas methanol (B129727) can destroy this conformation. cytoskeleton.com Immunostaining can be a more labor-intensive process, requiring careful optimization of fixation, antigen retrieval, and blocking steps. aatbio.com

Another key difference is the broad species applicability of phalloidin. Because actin is a highly conserved protein, phalloidin conjugates can be used across a wide range of plant and animal cells with similar binding affinity. aatbio.cominterchim.frbiotium.com The binding affinity of antibodies, however, can vary significantly depending on the species and the specific actin isoform. thermofisher.combiotium.com

Table 1: Comparison of Phalloidin Conjugates and Actin-Specific Antibodies

| Feature | Phalloidin Conjugates | Actin-Specific Antibodies |

| Target Specificity | High specificity for F-actin over G-actin. aatbio.comwikipedia.org | Can bind to both F-actin and G-actin, potentially increasing background. aatbio.comcytoskeleton.com |

| Size | Small molecule (<2 kDa). aatbio.comthermofisher.com | Large protein (~150 kDa). aatbio.com |

| Labeling Density | High, allowing for detailed imaging. wikipedia.orgaatbio.com | Lower, may provide less detailed images. |

| Non-Specific Staining | Negligible, providing high-contrast images. aatbio.comaatbio.com | Can be higher, requiring careful optimization. aatbio.com |

| Fixation Method | Requires cross-linking fixatives like paraformaldehyde. cytoskeleton.com | Compatible with various fixatives, including methanol. cytoskeleton.com |

| Species Reactivity | Broadly applicable across plant and animal species. interchim.frbiotium.com | Can be species-specific. thermofisher.combiotium.com |

| Workflow | Simple, convenient, and rapid staining protocol. aatbio.com | More labor-intensive, requiring multiple steps (e.g., antigen retrieval). aatbio.com |

Comparison with Genetically Encoded Fluorescent Actin Probes (e.g., GFP-Actin, LifeAct)

For visualizing actin dynamics in living cells, genetically encoded fluorescent probes are indispensable, as phalloidin is generally not cell-permeable. wikipedia.orgrupress.org These probes are typically fluorescent proteins, like Green Fluorescent Protein (GFP), fused to either actin itself or to an actin-binding peptide or domain. biorxiv.orgnih.gov

GFP-Actin: Fusing GFP to G-actin allows for the direct visualization of actin incorporation into filaments. However, this approach has limitations. The bulky GFP tag can interfere with actin polymerization and its interaction with endogenous actin-binding proteins. cytoskeleton.comnih.gov Studies have shown that GFP-actin may be excluded from certain actin structures, such as stress fibers and lamellar filaments, and can be a poor substrate for formin-mediated actin nucleation. biologists.comtandfonline.com

LifeAct: A widely used alternative is LifeAct, a 17-amino acid peptide derived from a yeast actin-binding protein. rupress.orgtandfonline.com Fused to a fluorescent protein, LifeAct binds to F-actin structures. It is smaller than a full protein fusion, reducing potential steric hindrance. However, LifeAct also exhibits biases. It tends to concentrate in dynamic structures like lamellipodia but is often excluded from more stable structures like lamellar networks and filopodia. nih.govnih.gov While useful, LifeAct does not always perfectly replicate the F-actin distribution seen with phalloidin staining in fixed cells. nih.gov

F-tractin: Another popular probe is F-tractin, a peptide derived from ITPKA. tandfonline.com Comparative studies have shown that F-tractin's localization is often the most similar to that of phalloidin staining among the common live-cell probes, though it can induce morphological changes in some organisms. nih.gov

A primary advantage of genetically encoded probes is their ability to reveal the dynamic remodeling of the actin cytoskeleton in real-time. cytoskeleton.com However, their expression can lead to artifacts, and their distribution may not fully represent all F-actin networks within a cell. nih.govnih.gov Phalloidin remains the gold standard for visualizing the total F-actin network in fixed cells, against which live-cell probes are often compared. biologists.comnih.gov In fixed-cell super-resolution microscopy, research has shown that LifeAct can provide comparable resolution to phalloidin and offers advantages like lower cost and more continuous labeling of thin filaments. nih.govresearchgate.netplos.org

Table 2: Comparison of Phalloidin with Genetically Encoded Probes

| Feature | Phalloidin Conjugates | GFP-Actin | LifeAct / F-tractin |

| Application | Fixed and permeabilized cells. biotium.com | Live-cell imaging. biorxiv.org | Live-cell imaging. tandfonline.com |

| Delivery Method | Added to fixed/permeabilized cells. biocompare.com | Genetic transfection/transduction. biorxiv.org | Genetic transfection/transduction. tandfonline.com |

| Cell Perturbation | Stabilizes F-actin, toxic to live cells. wikipedia.orgbiorxiv.org | Can interfere with actin dynamics and interactions. cytoskeleton.comnih.gov | Can exhibit binding bias and cause artifacts at high expression. rupress.orgnih.gov |

| Visualization | Stains the total F-actin pool ("gold standard"). biologists.com | Reports on incorporation of new actin monomers. nih.gov | Binds to existing F-actin structures. nih.gov |

| Structural Bias | No known bias for specific filament types. interchim.fr | Excluded from some structures (e.g., stress fibers). biologists.com | Can be biased towards or against certain actin networks. nih.govnih.gov |

Spectrum of Fluorescent Phalloidin Derivatives (e.g., AMCA, Fluorescein, Rhodamine, Alexa Fluor, iFluor)

Phalloidin can be conjugated to a wide array of fluorescent dyes, spanning the entire visible spectrum and into the near-infrared. This allows researchers to select a probe that is compatible with their specific imaging setup, filter sets, and multiplexing needs. The choice of fluorophore can impact the brightness, photostability, and even the staining quality of the conjugate. tandfonline.com

Common classes of dyes used for phalloidin conjugates include:

AMCA (Aminomethylcoumarin Acetate): A blue-fluorescent dye. Blue dyes often have lower fluorescence and photostability, and cellular autofluorescence can be high in this region, leading to lower signal-to-noise ratios. biotium.com

Fluorescein (FITC): A traditional green-fluorescent dye.

Rhodamine (TRITC): A traditional red-orange fluorescent dye.

Alexa Fluor Dyes: A series of modern, high-performance dyes known for their superior brightness and photostability compared to traditional dyes like FITC and TRITC. thermofisher.com Studies have found that Alexa Fluor 488 Phalloidin provides excellent labeling of detailed actin structures and maintains its signal over time. tandfonline.com

iFluor Dyes: A series of dyes developed to be bright and photostable, often performing as well as or better than Alexa Fluor conjugates. aatbio.com

CF® Dyes: Another family of next-generation dyes with high water solubility, brightness, and photostability. biotium.com Certain CF® dyes, such as CF®647 and CF®680, are particularly well-suited for super-resolution microscopy techniques like STORM. biotium.com

The performance of different conjugates can vary. For instance, one study systematically comparing different phalloidin-fluorophore conjugates found that Phalloidin-488 (Alexa Fluor) and Phalloidin-555 (Alexa Fluor) produced the most detailed images of actin filaments, while Phalloidin-405 and Phalloidin-647 yielded images of inferior quality in their specific experimental conditions. tandfonline.com

Table 3: Spectral Properties of Selected Fluorescent Phalloidin Derivatives

| Phalloidin Conjugate | Excitation (Ex) max (nm) | Emission (Em) max (nm) | Color |

| Phalloidin-AMCA | ~350 | ~450 | Blue |

| Phalloidin-FITC | ~495 | ~519 | Green |

| Phalloidin-TRITC | ~557 | ~576 | Red-Orange |

| Phalloidin-Alexa Fluor 488 | ~495 | ~519 | Green |

| Phalloidin-Alexa Fluor 555 | ~555 | ~565 | Orange |

| Phalloidin-Alexa Fluor 647 | ~650 | ~668 | Far-Red |

| Phalloidin-iFluor 488 | ~491 | ~520 | Green |

| Phalloidin-iFluor 647 | ~650 | ~670 | Far-Red |

| Phalloidin-CF®405M | ~408 | ~452 | Blue |

| Phalloidin-CF®680 | ~680 | ~701 | Near-Infrared |

Note: Spectral properties are approximate and can vary slightly by manufacturer.

Advantages of Small Molecule Probes in Specific Research Contexts

Small molecule probes, such as fluorescent phalloidin derivatives, are chemical compounds designed to interact with specific biological targets, offering a powerful way to study cellular processes. frontiersin.org In the context of F-actin labeling, they offer several distinct advantages over larger probes like antibodies or genetically encoded reporters, particularly in advanced research applications.

High-Resolution Imaging: The small size of phalloidin is a major benefit for super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy) and SIM (Structured Illumination Microscopy). wikipedia.orgaatbio.com Because the probe itself is much smaller than the desired resolution, it allows for more precise localization of the target protein, leading to clearer and more detailed images of fine actin networks. aatbio.combiotium.com

Stoichiometric and High-Affinity Binding: Phalloidin binds to F-actin in a stoichiometric ratio of approximately one molecule per actin subunit. interchim.frbiotium.com This predictable, high-affinity interaction results in robust and quantitative labeling, providing a reliable representation of the amount and distribution of F-actin. aatbio.com

Chemical Accessibility and Modification: As a chemically defined small molecule, phalloidin can be readily conjugated to a vast range of functional moieties beyond fluorophores. nih.gov This includes biotin (B1667282) for affinity purification or electron microscopy applications, and even photosensitizers for optical manipulation, allowing for light-controlled ablation of actin filaments in specific cellular regions. interchim.frnih.gov

These properties make small molecule probes like phalloidin and the recently developed HMRef indispensable for studies requiring high-fidelity structural visualization, quantitative analysis, and advanced functional manipulation of the actin cytoskeleton. interchim.frnih.gov

Future Directions and Emerging Research Avenues for Amca Phalloidin

Development of Novel Phalloidin-Based Probes with Enhanced Spectral Properties

The development of new fluorescent probes is a continuous endeavor in molecular science. researchgate.net While AMCA-phalloidin offers blue fluorescence, the future lies in creating a broader palette of phalloidin (B8060827) conjugates with improved spectral characteristics. thermofisher.comthermofisher.com Research is focused on synthesizing novel phalloidin-based probes with:

Increased Brightness and Photostability: Brighter and more photostable dyes are crucial for long-term imaging experiments and for detecting low-abundance actin structures. thermofisher.com Alexa Fluor and Alexa Fluor Plus conjugates are examples of probes designed for superior brightness and photostability. thermofisher.com

A Wider Range of Excitation and Emission Spectra: Expanding the available color palette of phalloidin conjugates allows for more complex multicolor imaging experiments, enabling the simultaneous visualization of multiple cellular components. thermofisher.comthermofisher.com Efforts are underway to develop probes that span the full spectral range, from the ultraviolet to the near-infrared (NIR). thermofisher.commdpi.com NIR probes are particularly advantageous due to reduced autofluorescence from biological samples and deeper tissue penetration. mdpi.com

Fluorogenic Properties: A significant advancement is the development of fluorogenic probes, such as those based on silicon rhodamine (SiR), which exhibit a substantial increase in fluorescence upon binding to their target. cytoskeleton.com This property reduces background noise from unbound probes, leading to higher contrast images. cytoskeleton.com

These advancements will provide researchers with more versatile and powerful tools for studying the actin cytoskeleton.

Integration with Advanced Correlative Light and Electron Microscopy Techniques

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy (specificity) and electron microscopy (high resolution). frontiersin.orgresearchgate.net The integration of phalloidin-based probes with advanced CLEM workflows is a key area of future research. frontiersin.orgbiorxiv.org

By using fluorescently labeled phalloidin to identify actin-rich structures in light microscopy, researchers can then target these specific regions for high-resolution imaging with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). frontiersin.orgnih.gov This approach allows for the precise localization of actin filaments within the broader ultrastructural context of the cell. nih.gov Super-resolution techniques like Airyscan microscopy are being combined with SEM to bridge the resolution gap between the two modalities, providing unprecedented detail of protein organization in relation to actin. frontiersin.org

Future developments in this area will likely focus on:

Optimizing sample preparation protocols to better preserve both fluorescence and ultrastructure. frontiersin.org

Developing new fiducial markers for more accurate correlation between the light and electron micrographs. frontiersin.org

Applying these techniques to study dynamic cellular processes by correlating live-cell imaging with subsequent electron microscopy analysis. biorxiv.org

Applications in Mechanobiology and Cellular Force Transduction Research

Mechanobiology is a burgeoning field that investigates how physical forces and changes in the mechanical properties of cells and tissues contribute to development, physiology, and disease. nih.govmdpi.com Phalloidin, by allowing the visualization of the actin cytoskeleton, plays a crucial role in this research. researchgate.net

Future applications of phalloidin-based probes in mechanobiology will focus on:

Traction Force Microscopy (TFM): In TFM, cells are cultured on flexible substrates, and the forces they exert are calculated by measuring the deformation of the substrate. Phalloidin staining is used to visualize the actin cytoskeleton and correlate its organization with the generation of traction forces. nih.gov

Atomic Force Microscopy (AFM): AFM can be used to probe the mechanical properties of cells, such as their stiffness. nih.gov Correlating AFM measurements with phalloidin staining of the underlying actin network can provide insights into how the cytoskeleton contributes to cellular mechanics. nih.gov

Studying Mechanotransduction: Mechanotransduction is the process by which cells convert mechanical stimuli into biochemical signals. nih.gov Phalloidin can be used to observe changes in actin organization in response to mechanical cues, helping to elucidate the molecular mechanisms of mechanosensing. mdpi.com

By combining phalloidin-based imaging with these and other mechanobiological techniques, researchers can gain a deeper understanding of the interplay between cellular forces and cytoskeletal dynamics.

Elucidating Undiscovered Interactions with Actin Regulatory Proteins

The actin cytoskeleton is a highly dynamic structure that is constantly being remodeled by a large number of actin-regulatory proteins. researchgate.net While phalloidin is known to bind to F-actin, its potential interactions with these regulatory proteins are not fully understood.

Recent research has shown that phalloidin can influence the activity of some actin-binding proteins. For example, it has been found to bind to the Arp2/3 complex and its activator WASp-VCA, stimulating actin filament branching. nih.gov This finding suggests that phalloidin is not merely a passive label but can actively modulate the behavior of the actin cytoskeleton. nih.gov

Future research in this area will likely involve:

High-resolution structural studies: Using techniques like cryo-electron microscopy (cryo-EM) to visualize how phalloidin and various actin-regulatory proteins simultaneously bind to actin filaments. nih.govbiorxiv.org This can reveal whether phalloidin binding alters the conformation of actin in a way that affects its interaction with other proteins. biorxiv.orgembopress.org

Biochemical assays: Investigating the effect of phalloidin on the kinetics of actin-regulatory protein binding and activity.

In-cell studies: Using advanced microscopy techniques to observe the co-localization and dynamic interactions of phalloidin, actin, and regulatory proteins in living or fixed cells.

These studies will provide a more complete picture of how phalloidin interacts with the cellular machinery that controls actin dynamics, which is crucial for the correct interpretation of data obtained using this probe.

Expanding Utility in Quantitative Biophysical Studies of Actin Assemblies

Beyond qualitative visualization, there is a growing interest in using phalloidin-based probes for quantitative biophysical studies of actin assemblies. researchgate.netnih.gov This involves measuring parameters such as the amount of F-actin in cells and the density of actin filaments in different cellular structures. thermofisher.combiorxiv.org

Recent advancements in super-resolution microscopy, such as Phalloidin-PAINT (Points Accumulation for Imaging in Nanoscale Topography), are enabling quantitative imaging of F-actin at the nanoscale. nih.gov This technique relies on the transient binding of dye-conjugated phalloidin to F-actin, allowing for the reconstruction of super-resolved images and the quantification of molecular densities. nih.govnih.gov

Future directions in this area include:

Developing more robust and accurate quantification methods: This involves refining image analysis algorithms and developing better standards for calibration.

Applying quantitative imaging to study actin dynamics: By combining quantitative imaging with time-lapse microscopy, researchers can measure changes in F-actin content and organization over time.

Investigating the mechanical properties of single actin filaments: Techniques like in vitro motility assays can be used to study the effect of different phalloidin conjugates on the movement of actin filaments propelled by myosin motors. researchgate.net

These quantitative approaches will provide a more precise and detailed understanding of the biophysical properties of actin assemblies in various cellular contexts.

Q & A

Basic Questions

Q. What experimental protocols optimize AMCA Phalloidin staining for F-actin visualization in fixed cells?

- Methodological Answer :

- Fixation : Use 4% formaldehyde (avoid methanol, which disrupts actin filaments) .

- Permeabilization : Apply 0.1% Triton X-100 for 5–10 minutes.

- Blocking : Incubate with 1% BSA to minimize non-specific binding .

- Staining : Dilute this compound in PBS (e.g., 1:40–1:100) and incubate for 30–60 minutes at room temperature.

- Controls : Include untreated cells (no phalloidin) and actin-disrupted samples (e.g., treated with Latrunculin A) to validate specificity .

Q. How should researchers prepare samples to maintain actin integrity during this compound staining?

- Methodological Answer :

- Avoid Methanol : Methanol-based fixation degrades F-actin; use aldehyde-based fixatives (e.g., formaldehyde) .

- Gentle Handling : Minimize mechanical stress during cell washing to prevent actin filament disassembly.

- Temperature Control : Perform staining at 4°C if prolonged experiments are required to reduce protease activity .

Q. What controls are essential to confirm this compound staining specificity?

- Methodological Answer :

- Negative Controls : Omit primary probe or use actin-depolymerizing agents (e.g., Cytochalasin D) to verify signal loss .

- Competition Assays : Pre-incubate with excess unlabeled phalloidin to block this compound binding .

- Multi-Channel Validation : Compare staining patterns with alternative actin markers (e.g., LifeAct) to ensure consistency .

Advanced Research Questions

Q. How can conflicting actin distribution patterns from this compound staining under different fixation methods be resolved?

- Methodological Answer :

- Systematic Comparison : Test formaldehyde vs. glutaraldehyde fixation across cell types, as crosslinking efficiency varies .

- Quantitative Analysis : Use image analysis software (e.g., Fiji/ImageJ) to measure fluorescence intensity and filament length under each condition .

- Correlative Microscopy : Combine this compound staining with electron microscopy to validate ultrastructural preservation .

Q. What strategies improve this compound signal-to-noise ratio in super-resolution microscopy (e.g., STED or SIM)?

- Methodological Answer :

- Dye Optimization : Compare AMCA with brighter alternatives (e.g., iFluor™ 350, which has 2× higher quantum yield) for high-resolution imaging .

- Mounting Media : Use anti-fade reagents (e.g., ProLong Diamond) to reduce photobleaching during prolonged imaging .

- Spectral Unmixing : Apply computational tools to separate AMCA emission from autofluorescence in multi-channel setups .

Q. How to design multi-color imaging experiments with this compound while avoiding spectral overlap?

- Methodological Answer :

- Emission Filter Selection : Pair AMCA (ex/em ~350/450 nm) with orange/red probes (e.g., Rhodamine Phalloidin, ex/em ~540/565 nm) .

- Sequential Imaging : Acquire AMCA signals first to prevent blue-channel bleed-through into green/orange channels .

- Validation : Use single-stained samples to confirm absence of cross-talk in each detection channel .

Data Contradiction & Validation

Q. How should researchers address discrepancies between this compound staining and actin-GFP live-cell imaging data?

- Methodological Answer :

- Fixation Artifacts : Compare fixed vs. live-cell actin structures; optimize fixation time to minimize shrinkage or aggregation .

- Probe Accessibility : Ensure permeabilization protocols allow this compound penetration into dense actin bundles .

- Quantitative Overlap Analysis : Use Pearson’s correlation coefficient to measure spatial overlap between AMCA and GFP signals .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.